Spiro[2.4]heptan-4-amine hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
spiro[2.4]heptan-7-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c8-6-2-1-3-7(6)4-5-7;/h6H,1-5,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTPZYNCZMGVFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(C1)CC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Radical-Mediated Cyclization and Cyclopropanation
A notable synthetic route involves a radical-mediated 5-exo-dig cyclization of a hexynyl radical intermediate, followed by Simmons-Smith cyclopropanation to form the spirocyclic alcohol intermediate. This approach was demonstrated in the synthesis of spiro[2.4]heptane derivatives used as nucleoside analogues with antiviral activity:
- Starting from an alkyne precursor, radical cyclization forms methylenecyclopentane intermediates with defined stereochemistry.
- Subsequent Simmons-Smith cyclopropanation using diiodomethane and diethylzinc efficiently affords the spiro[2.4]heptane core with high yield (up to 90%).
- The stereochemical outcome is controlled and confirmed by NOE experiments.
This method provides a robust platform for accessing the spiro[2.4]heptane skeleton with functional handles for further elaboration.
Alternative Preparation Routes and Precursors
While direct literature on Spiro[2.4]heptan-4-amine hydrochloride synthesis is limited, related compounds such as Spiro[2.4]heptan-4-one serve as key precursors:
- Spiro[2.4]heptan-4-one can be synthesized from bicyclic ketones via Baeyer-Villiger oxidation and epoxidation.
- Subsequent reductive amination or nucleophilic substitution reactions on the ketone allow introduction of the amine group.
- Common reagents include lithium aluminum hydride or sodium borohydride for reduction, and amines under basic conditions for substitution.
- These methods provide alternative pathways to access spirocyclic amines, including the hydrochloride salts, depending on the desired substitution pattern and scale.
Practical Considerations and Stock Solution Preparation
For research applications, Spiro[2.4]heptan-1-amine hydrochloride (a closely related isomer) is commercially available with detailed preparation instructions for stock solutions:
| Amount of Compound | Volume of Solvent for 1 mM Solution (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |
|---|---|---|---|
| 1 mg | 6.77 | 1.35 | 0.68 |
| 5 mg | 33.86 | 6.77 | 3.39 |
| 10 mg | 67.73 | 13.55 | 6.77 |
- Solubility can be enhanced by heating to 37°C and sonication.
- Stock solutions are stored at 2–8°C, with long-term storage recommendations at -20°C or -80°C depending on duration.
- For in vivo formulations, stepwise addition of solvents such as DMSO, PEG300, Tween 80, and water is advised to maintain solution clarity.
Summary Table of Key Preparation Methods
| Step | Method/Reaction Type | Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| Spiro core construction | Radical-mediated 5-exo-dig cyclization + Simmons-Smith cyclopropanation | Radical initiators (Et3B), CH2I2, Et2Zn | Up to 90% yield for spiro alcohol |
| Introduction of amine group | Mitsunobu-type glycosylation | N2,N2-bis-Boc-2-amino-6-chloropurine, DMEAD, Ph3P | Moderate yield (~23%), side reactions noted |
| Deprotection & reduction | Acidic deprotection, radical reduction | TFA, Bu4NF, TTMSS, AIBN | High yield (up to 76%) |
| Conversion to hydrochloride | Acid treatment | HCl in suitable solvent | Stable hydrochloride salt formed |
| Alternative precursor synthesis | Baeyer-Villiger oxidation, epoxidation | KMnO4, CrO3 (oxidation), LiAlH4, NaBH4 (reduction) | Variable, depends on substrate and conditions |
Research Findings and Applications
- The described synthetic pathway has been successfully applied in the synthesis of antiviral nucleoside analogues bearing the spiro[2.4]heptane core, demonstrating biological activity against hepatitis B virus with low cytotoxicity.
- The stereochemical control and functional group compatibility of the preparation methods enable the generation of diverse derivatives for medicinal chemistry research.
- Commercial availability and detailed solution preparation protocols facilitate experimental reproducibility and application in biochemical assays.
Chemical Reactions Analysis
Types of Reactions
Spiro[2.4]heptan-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
Organic Chemistry
Spiro[2.4]heptan-4-amine hydrochloride serves as a building block in organic synthesis. Its unique spirocyclic structure allows for the creation of more complex molecules, making it valuable in the development of new synthetic methodologies.
| Application | Description |
|---|---|
| Building Block | Used in the synthesis of spirocyclic compounds. |
| Reaction Mechanisms | Studied for understanding reaction pathways. |
Biological Research
The compound is being investigated for its potential biological activities, including interactions with various biomolecules. It has shown promise in studies related to receptor binding and modulation.
| Study Focus | Findings |
|---|---|
| Receptor Interaction | Potential agonist for specific receptors (e.g., ALX). |
| Biological Activity | Investigated for therapeutic properties in drug development. |
Medicinal Chemistry
Research has explored its potential as a precursor in drug development, particularly for compounds targeting neurological pathways due to its interaction with neurotransmitter receptors.
| Application | Potential Use |
|---|---|
| Drug Development | Precursor for novel therapeutic agents. |
| Neurological Targets | Investigated for effects on GABA receptors. |
Case Study 1: Bronchodilator Development
A recent study identified derivatives of spiro[2.4]heptan-4-amine that exhibited significant affinity for GABA_A receptors, suggesting potential use as bronchodilators in treating respiratory conditions . The compound's structural modifications led to variations in biological activity, highlighting the importance of spirocyclic structures in medicinal chemistry.
Case Study 2: Synthesis of Novel Compounds
Research focusing on the synthesis of imidazobenzodiazepines from spiro[2.4]heptan-4-amine demonstrated successful purification methods that yielded high-purity compounds suitable for further biological evaluation . This underscores the utility of spiro[2.4]heptan-4-amine as a versatile precursor in drug synthesis.
Mechanism of Action
The mechanism of action of spiro[2.4]heptan-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The spirocyclic structure provides unique steric and electronic properties that enhance its binding affinity and selectivity .
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
Key Observations :
- Ring Size and Rigidity : Spiro[2.4]heptan-4-amine’s larger spiro system (cyclopropane + cyclohexane) provides greater conformational rigidity compared to spiro[2.2]pentan-1-amine, which has a smaller cyclopropane-cyclopentane fusion .
- Substituent Effects : The position of the amine group (e.g., 1- vs. 4- in spiroheptane derivatives) impacts electronic distribution and steric accessibility. For instance, Spiro[2.4]heptan-1-amine hydrochloride is used industrially due to its stability and reactivity , while the 4-amine variant is favored in precision drug design .
- Extended Chains : Derivatives like 2-(Spiro[2.4]heptan-4-yl)ethan-1-amine introduce ethyl spacers, which can modulate lipophilicity and target engagement .
Comparison of Stability :
- Hydrochloride Salts : Both Spiro[2.4]heptan-4-amine and Spiro[2.4]heptan-1-amine hydrochlorides exhibit high thermal and hydrolytic stability, making them suitable for long-term storage .
- Chromene-Fused Derivatives : Compounds like 3,4-dihydrospiro[chromene-2,1'-cyclopentan]-4-amine hydrochloride may exhibit lower thermal stability due to the aromatic chromene moiety’s susceptibility to oxidation .
Biological Activity
Spiro[2.4]heptan-4-amine hydrochloride is a bicyclic compound characterized by its unique spirocyclic structure, consisting of a seven-membered ring fused with a nitrogen-containing amine group. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial, antiviral, and antiparasitic properties.
- Molecular Formula : C₇H₁₄ClN
- Molecular Weight : 147.65 g/mol
- Solubility : Enhanced solubility in water due to its hydrochloride salt form.
The biological activity of this compound is attributed to its ability to interact with various molecular targets, primarily through its amine functional group which can form hydrogen bonds and electrostatic interactions with biological macromolecules. The spirocyclic structure enhances binding affinity and selectivity for specific receptors and enzymes.
Antimicrobial Activity
Research indicates that spiro[2.4]heptan derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds with similar spiro structures can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
Antiviral Activity
A notable study highlighted the anti-hepatitis B virus (HBV) activity of a derivative constructed with a spiro[2.4]heptane core structure, demonstrating an EC50 value of 0.12 ± 0.02 μM without significant cytotoxicity against HepG2 cells up to 100 μM . This suggests that this compound may serve as a scaffold for developing antiviral agents.
Antiparasitic Activity
Spiro-containing derivatives have shown antiparasitic activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. These compounds were found to inhibit the trypanothione reductase enzyme, which is crucial for the parasite's survival . The binding affinity of these compounds to the target enzyme was confirmed through structural studies.
Case Studies
Q & A
Basic Research Questions
Q. What are the primary methods for synthesizing Spiro[2.4]heptan-4-amine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves cyclization reactions or spiroannulation strategies. For example, Grünenthal GmbH patented a process for structurally similar spiro amines using catalytic hydrogenation under controlled pressure (3–5 bar) and temperature (50–80°C) . Optimization includes:
- Catalyst selection : Palladium on carbon (Pd/C) or Raney nickel for regioselective reduction.
- Solvent systems : Polar aprotic solvents (e.g., THF) to enhance intermediate stability.
- Purification : Recrystallization from ethanol/water mixtures to achieve >95% purity.
- Monitoring : TLC or HPLC to track reaction progress and byproduct formation .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- Spectrophotometry : UV-Vis at λmax ~260 nm for amine quantification, following protocols similar to thiamine hydrochloride analysis .
- Titration : Non-aqueous potentiometric titration with 0.1M HClO4 in glacial acetic acid .
- Chromatography : Reverse-phase HPLC with a C18 column (mobile phase: 70:30 acetonitrile/water, 0.1% TFA) .
Q. What are the key stability considerations for storing this compound?
- Methodological Answer :
- Storage conditions : Tight containers under inert gas (argon) at 2–8°C to prevent hygroscopic degradation .
- Stability testing : Accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor impurity profiles .
Advanced Research Questions
Q. How can <sup>1</sup>H and <sup>13</sup>C NMR spectral data resolve ambiguities in the spirocyclic structure?
- Methodological Answer : Assign signals using coupling constants and decoupling experiments:
- Key <sup>1</sup>H NMR features :
| Proton Environment | δ (ppm) | Coupling Constants (J, Hz) |
|---|---|---|
| Spiro-junction H | 3.2–3.5 | J = 6.8 (axial-equatorial) |
| Cyclopropane H | 1.8–2.1 | J = 9.3 (geminal) |
- <sup>13</sup>C NMR : Spiro carbon appears at ~75 ppm due to restricted rotation .
- Contradiction resolution : Compare experimental data with computational simulations (DFT-based NMR prediction) .
Q. How should researchers address contradictory thermodynamic data in spirocyclic compounds?
- Methodological Answer :
- Data reconciliation : Cross-validate enthalpy (ΔfH°) and entropy (S°) values using gas-phase calorimetry and computational methods (e.g., Gaussian09 with B3LYP/6-31G* basis set) .
- Example : For Spiro[2.4]hepta-4,6-diene, experimental ΔfH°gas = 238 kJ/mol vs. computed 245 kJ/mol. Adjust for solvation effects using COSMO-RS .
Q. What strategies are effective in studying the biological activity of spirocyclic amines like this compound?
- Methodological Answer :
- In vitro assays : Use cell lines (e.g., HEK293) to test neuroactivity via patch-clamp electrophysiology for ion channel modulation .
- Dose-response curves : EC50 determination with 3-parameter logistic regression (GraphPad Prism) .
- Metabolic stability : Microsomal incubation (human liver microsomes, 1 hr) followed by LC-MS to quantify parent compound degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
